Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide
Description
Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) is a diquaternary ammonium salt characterized by a central 1,4-phenylene group connected via oxyethylene (–O–CH₂–CH₂–O–) linkers to two triethylammonium moieties, with iodide (I⁻) as the counterion. Its molecular formula is inferred as C₂₂H₄₀N₂O₂·2I, and its molecular weight is approximately 626–630 g/mol, based on structurally analogous compounds (e.g., ).
Properties
CAS No. |
5265-98-5 |
|---|---|
Molecular Formula |
C22H42I3N2O2- |
Molecular Weight |
747.3 g/mol |
IUPAC Name |
triethyl-[2-[4-[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl]azanium;triiodide |
InChI |
InChI=1S/C22H42N2O2.3HI/c1-7-23(8-2,9-3)17-19-25-21-13-15-22(16-14-21)26-20-18-24(10-4,11-5)12-6;;;/h13-16H,7-12,17-20H2,1-6H3;3*1H/q+2;;;/p-3 |
InChI Key |
GHEZLRAEZRLJOX-UHFFFAOYSA-K |
Canonical SMILES |
CC[N+](CC)(CC)CCOC1=CC=C(C=C1)OCC[N+](CC)(CC)CC.[I-].[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) typically involves the quaternization of tertiary amines with halocarbons. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cell membranes and antimicrobial activity.
Medicine: Investigated for its potential use in antimicrobial treatments and disinfectants.
Industry: Utilized in the production of disinfectants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This action is primarily due to its cationic nature, which allows it to interact with the negatively charged components of the cell membrane .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,4-Benzenedimethanaminium Hexaethyl-Di Chloride
- Molecular Formula : C₂₀H₃₈N₂·2Cl
- Molecular Weight : ~377.4 g/mol
- Structural Differences : Replaces oxyethylene linkers with methylene (–CH₂–) groups and chloride (Cl⁻) counterions.
- Key Properties :
- Higher lattice energy due to smaller Cl⁻ ions, leading to higher melting points compared to iodide salts.
- Reduced solubility in polar solvents compared to the target compound.
- Applications : Used as a phase-transfer catalyst in organic synthesis .
1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide
- Molecular Formula : C₂₈H₂₄N₄·2Br
- Molecular Weight : ~576.3 g/mol
- Structural Differences : Incorporates rigid bipyridinium cores and bromide (Br⁻) counterions.
- Key Properties :
- Exhibits electroactivity due to the redox-active bipyridinium moieties.
- Lower solubility in aqueous media compared to iodide salts.
- Applications : Utilized in electrochromic devices and molecular electronics .
Ammonium, (1,4-Piperazinediyldiethylene)bis(benzyldiethyl-, Dibromide)
- Molecular Formula : C₃₀H₅₀N₄·2Br
- Molecular Weight : ~626.6 g/mol
- Structural Differences : Features a piperazine ring as the central linker and benzyldiethylammonium groups.
- Key Properties: Enhanced thermal stability due to the aromatic benzyl groups. Potential for coordination chemistry with the piperazine nitrogen atoms.
- Applications : Investigated for surfactant and antimicrobial applications .
6,6'-(1,4-Phenylenebis(oxy))bis(hexan-1-ol)
- Molecular Formula : C₁₈H₃₀O₄
- Molecular Weight : ~310.4 g/mol
- Structural Differences: Replaces triethylammonium groups with hydroxyl-terminated hexanol chains.
- Key Properties :
- Hydrophilic due to hydroxyl groups, enabling use in polymer crosslinking.
- Lacks ionic character, limiting utility in electrochemical applications.
- Applications: Employed in polymer chemistry and nanomaterial synthesis .
Comparative Data Table
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